molecular formula C22H14N2O4S2 B11653173 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate

2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11653173
M. Wt: 434.5 g/mol
InChI Key: MGRXXQOFNZKEHB-UNOMPAQXSA-N
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Description

2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a thiophene ring, a benzimidazole moiety, and a thiazole ring, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Thiazole Ring Formation: The benzimidazole intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazole ring.

    Coupling with Thiophene: The resulting compound is then coupled with a thiophene derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Methoxylation: Finally, the methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzimidazole and thiazole rings, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups could produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the conjugation between the thiophene, benzimidazole, and thiazole rings. It is used as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of multiple heterocyclic rings suggests it could interact with a variety of biological pathways, making it a versatile scaffold for drug design.

Industry

Industrially, the compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism by which 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in its antimicrobial action, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxamide
  • 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. This makes it particularly effective in applications requiring precise molecular interactions, such as in drug design and material science.

Properties

Molecular Formula

C22H14N2O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C22H14N2O4S2/c1-27-17-11-13(8-9-16(17)28-21(26)18-7-4-10-29-18)12-19-20(25)24-15-6-3-2-5-14(15)23-22(24)30-19/h2-12H,1H3/b19-12-

InChI Key

MGRXXQOFNZKEHB-UNOMPAQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC(=O)C5=CC=CS5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC(=O)C5=CC=CS5

Origin of Product

United States

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